molecular formula C12H21NO2 B12932952 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B12932952
M. Wt: 211.30 g/mol
InChI Key: QXDDGYOJFAJMDE-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.2]nonane core with an aminomethyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The exact industrial methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic core.

    Reduction: This can be used to reduce any oxidized functional groups back to their original state.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.

Scientific Research Applications

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its aminomethyl group and methyl ester functional group provide distinct reactivity and potential for modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-9,13H2,1H3

InChI Key

QXDDGYOJFAJMDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)CN

Origin of Product

United States

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